molecular formula C16H24N2O5 B12974483 Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

Cat. No.: B12974483
M. Wt: 324.37 g/mol
InChI Key: FAECNPOXBKWIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected piperidine ring, and an oxazole ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form tert-butoxycarbonyl-piperidine.

    Oxazole Ring Formation: The protected piperidine is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.

    Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the ester group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or a ligand.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active oxazole derivative.

Comparison with Similar Compounds

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-5-21-14(19)12-10-22-13(17-12)11-6-8-18(9-7-11)15(20)23-16(2,3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAECNPOXBKWIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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